molecular formula C25H27NO5 B2747464 9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951926-72-0

9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2747464
CAS RN: 951926-72-0
M. Wt: 421.493
InChI Key: BXYHMTMCBNORSJ-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H27NO5 and its molecular weight is 421.493. The purity is usually 95%.
BenchChem offers high-quality 9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Thermally Curable Benzoxazine Monomer : A study reported the synthesis of a new monomer possessing both benzoxazine and coumarin rings. This monomer undergoes dimerization upon photolysis, demonstrating potential in the development of advanced materials through photodimerization reactions (Kiskan & Yagcı, 2007).

  • Amino-dideoxyallose and Amino-deoxyribose Derivatives : Research into the cycloaddition reactions with acylnitroso dienophiles led to the synthesis of new dihydrooxazines, highlighting the versatility of these compounds in synthesizing novel organic molecules (Defoin et al., 1988).

  • Cyclic Dipeptidyl Ureas : A novel class of cyclic dipeptidyl ureas was synthesized, introducing a new family of pseudopeptidic triazines. This expands the chemical toolkit available for the design of molecules with potential biological activity (Sañudo et al., 2006).

  • Electrophilic Aminations with Oxaziridines : The study explored the transfer of NH groups to various nucleophiles, facilitating the synthesis of a wide range of nitrogen-containing compounds. This process underscores the utility of oxaziridines in organic synthesis (Andreae & Schmitz, 1991).

  • Crystal Structure Analysis : Detailed crystal structure analyses of specific compounds revealed insights into their molecular conformations, which is crucial for understanding their reactivity and potential applications in material science and drug design (Zheng, Cui, & Rao, 2014).

  • Nano-TiO2 Catalyzed Synthesis : The use of nano-TiO2 as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes demonstrates the role of nanomaterials in promoting efficient and environmentally friendly chemical reactions (Khazaei et al., 2013).

properties

IUPAC Name

9-cyclohexyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-28-22-10-8-16(12-23(22)29-2)20-14-30-25-18(24(20)27)9-11-21-19(25)13-26(15-31-21)17-6-4-3-5-7-17/h8-12,14,17H,3-7,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYHMTMCBNORSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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